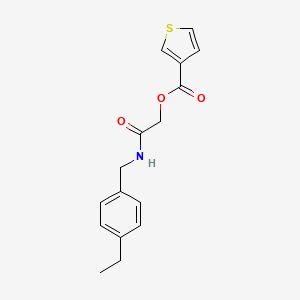
Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate, also known as MCMTC, is a chemical compound used in scientific research. It belongs to the class of thioamides and is widely used in the field of medicinal chemistry. MCMTC has various applications due to its unique chemical properties, including its ability to act as a potential inhibitor for various enzymes.
Scientific Research Applications
Synthesis and Tautomerism Studies
One significant application of this compound is in the synthesis of various thiophene derivatives. For instance, it has been involved in studies demonstrating the amino-imino tautomerism of N-monosubstituted aminothiophenes, highlighting a novel one-pot synthesis technique. Such research provides foundational knowledge for understanding chemical behaviors essential in organic synthesis and pharmaceutical development (Brandsma et al., 1998).
Mechanistic Insights into Organic Reactions
Research on this compound also includes investigations into the mechanisms of organic reactions, such as the Dieckmann reaction. A study detailed the mechanism of transforming methyl 3-(methoxycarbonylmethylthio)-propionate into methyl 4-oxotetrahydrothiophene-3-carboxylate and methyl 3-oxo-tetrahydrothiophene-2-carboxylate. Understanding these mechanisms is crucial for organic chemistry and can inform the synthesis of more complex molecules for various applications (Hromatka et al., 1973).
Analytical Chemistry and Environmental Monitoring
The compound has been used in developing sensitive analytical methods, such as enzyme-linked immunosorbent assays (ELISAs), for detecting environmental contaminants. A study using related compounds for fenthion detection in fruit samples showcases the potential of applying this compound's derivatives in environmental monitoring and food safety (Zhang et al., 2008).
Molecular Docking and Drug Design
Additionally, derivatives of this compound have been explored in drug design, particularly as potential inhibitors for viral replication or specific enzymes. For example, molecular docking studies have suggested that certain derivatives could serve as potent inhibitors against Hepatitis B Virus replication, indicating the compound's relevance in antiviral research (Kovalenko et al., 2020).
properties
IUPAC Name |
methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S2/c1-5-4-15-7(8(11)12-2)6(5)10-9(14)13-3/h4H,1-3H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXSYWHIVQOISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=S)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(methoxycarbothioylamino)-4-methylthiophene-2-carboxylate | |
CAS RN |
677276-99-2 |
Source


|
| Record name | methyl 3-[(methoxymethanethioyl)amino]-4-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2678627.png)

![Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B2678630.png)
![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide](/img/structure/B2678633.png)
![N-[(3-Pyridinyl)methyl]-N-methylacrylamide](/img/structure/B2678635.png)

![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)


![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)
![Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2678646.png)

